1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-ethoxybenzoate
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Overview
Description
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-ethoxybenzoate is a complex organic compound that features a pyrazole ring substituted with tert-butyl, methyl, and phenylthio groups, along with an ethoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-ethoxybenzoate typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the tert-butyl, methyl, and phenylthio substituents. The final step involves esterification with 2-ethoxybenzoic acid. Common reagents used in these reactions include tert-butyl chloride, methyl iodide, and phenylthiol, under conditions such as reflux or catalytic amounts of acids or bases .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, such as sulfuric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group may play a role in binding to these targets, while the pyrazole ring and ester group contribute to the overall stability and reactivity of the compound. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used as a chemoselective reagent for N-tert-butoxycarbonylation.
tert-Butyl 3-amino-2-ethoxybenzoate: Another compound featuring a tert-butyl and ethoxybenzoate group.
Uniqueness
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-ethoxybenzoate is unique due to its combination of a pyrazole ring with tert-butyl, methyl, and phenylthio substituents, along with an ethoxybenzoate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-6-27-19-15-11-10-14-18(19)22(26)28-21-20(29-17-12-8-7-9-13-17)16(2)24-25(21)23(3,4)5/h7-15H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGIZIHIGRQMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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